molecular formula C10H12INO B8151713 N-[(4-Iodo-3-methylphenyl)methyl]acetamide

N-[(4-Iodo-3-methylphenyl)methyl]acetamide

Cat. No.: B8151713
M. Wt: 289.11 g/mol
InChI Key: LSIBWYAPOWJLMT-UHFFFAOYSA-N
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Description

N-[(4-Iodo-3-methylphenyl)methyl]acetamide is an acetamide derivative featuring a benzyl group substituted with iodine at the para position and a methyl group at the meta position. Acetamides are widely studied for their roles in pharmaceuticals, polymer precursors, and organic synthesis due to their hydrogen-bonding capabilities and versatile reactivity .

Properties

IUPAC Name

N-[(4-iodo-3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-5-9(3-4-10(7)11)6-12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIBWYAPOWJLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Iodo-3-methylphenyl)methyl]acetamide typically involves the iodination of a precursor compound followed by acetamidation. One common method involves the reaction of 4-iodo-3-methylbenzyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Iodo-3-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-Iodo-3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Iodo-3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The acetamide group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The iodine and methyl substituents on the benzyl group distinguish N-[(4-Iodo-3-methylphenyl)methyl]acetamide from other acetamides. Key comparisons include:

Table 1: Substituent Impact on Acetamide Derivatives
Compound Name Substituents Key Structural Features Reference
This compound 4-Iodo, 3-methyl Bulky iodine (para), methyl (meta) -
2-Azido-N-(4-methylphenyl)acetamide 4-Methyl, 2-azido Electron-withdrawing azide, methyl (para)
N-(4-Hydroxyphenethyl)acetamide 4-Hydroxy (phenethyl) Polar hydroxy group, ethyl linker
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide Naphthalene-hydroxy, phenyl Extended conjugation, intramolecular H-bonds
  • Iodine vs. Smaller Halogens/Azides : The iodine atom’s large size and polarizability may enhance lipophilicity and influence binding interactions compared to smaller groups like fluorine or azides .
  • Methyl vs.

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Type Dihedral Angle (Aromatic Rings) Hydrogen Bonding Molecular Weight (g/mol)
Naphthalene-based acetamides 78.32–84.70° Intramolecular N—H⋯O, O—H⋯O ~300–350
N-(4-Hydroxyphenyl)acetamide - Strong O—H⋯O networks 179.22
Target Compound (Hypothesized) ~80–85° (estimated) Likely N—H⋯O and C—I⋯π interactions ~317.15 -
  • Crystal Packing : Analogues like N-(4-methylphenyl)acetamide exhibit intermolecular hydrogen bonds, which stabilize crystal structures. The iodine substituent in the target compound may introduce halogen bonding, altering packing efficiency .
  • Solubility: The iodine atom’s hydrophobicity may reduce aqueous solubility compared to hydroxy- or amino-substituted derivatives (e.g., N-(4-aminophenyl)acetamide) .

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